molecular formula C8H7FO3 B13910547 4-Fluoro-2-hydroxy-5-methoxybenzaldehyde

4-Fluoro-2-hydroxy-5-methoxybenzaldehyde

Cat. No.: B13910547
M. Wt: 170.14 g/mol
InChI Key: JZJNYLOUJBFSEK-UHFFFAOYSA-N
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Description

4-Fluoro-2-hydroxy-5-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C8H7FO3 and a molecular weight of 170.14 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a methoxy group attached to a benzaldehyde core. It is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-2-hydroxy-5-methoxybenzaldehyde can be synthesized from 5-fluoro-2,4-dimethoxybenzaldehyde through a demethylation reaction . The reaction typically involves the use of a demethylating agent such as boron tribromide (BBr3) under controlled conditions to selectively remove the methoxy group at the 4-position, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis from 5-fluoro-2,4-dimethoxybenzaldehyde can be scaled up for industrial applications, with appropriate optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-hydroxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Fluoro-2-hydroxy-5-methoxybenzoic acid.

    Reduction: 4-Fluoro-2-hydroxy-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2-hydroxy-5-methoxybenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-hydroxy-5-methoxybenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets and pathways, depending on its chemical structure and functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-hydroxy-5-methoxybenzaldehyde is unique due to the specific arrangement of its functional groups, which can impart distinct chemical reactivity and biological activity compared to its isomers and other similar compounds.

Properties

Molecular Formula

C8H7FO3

Molecular Weight

170.14 g/mol

IUPAC Name

4-fluoro-2-hydroxy-5-methoxybenzaldehyde

InChI

InChI=1S/C8H7FO3/c1-12-8-2-5(4-10)7(11)3-6(8)9/h2-4,11H,1H3

InChI Key

JZJNYLOUJBFSEK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)O)F

Origin of Product

United States

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